8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
This compound is a purine-2,6-dione derivative featuring a 3-chlorophenyl-substituted piperazine moiety at the 8-position and a 3,3-dimethyl-2-oxobutyl group at the 7-position. Its structure combines a purine core with pharmacophoric elements (piperazine and chlorophenyl groups) commonly associated with CNS-targeting activity, such as receptor binding or enzymatic modulation . The 1,3-dimethyl substitutions on the purine ring enhance metabolic stability, while the 3-chlorophenyl group may influence lipophilicity and receptor selectivity .
Properties
IUPAC Name |
8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31ClN6O3/c1-24(2,3)18(32)14-31-19(26-21-20(31)22(33)28(5)23(34)27(21)4)15-29-9-11-30(12-10-29)17-8-6-7-16(25)13-17/h6-8,13H,9-12,14-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIWVEPRNLOQQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. Its structure includes a piperazine ring and various functional groups that suggest interactions with biological targets, particularly in the central nervous system.
- Molecular Formula : C29H29ClN6O2
- Molecular Weight : 529.0 g/mol
- IUPAC Name : 8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors in the central nervous system. The piperazine moiety is known for its ability to modulate receptor activity, which may influence neurotransmission and potentially provide therapeutic effects in neurological disorders.
Biological Activity Overview
Research has indicated several areas where this compound exhibits notable biological activity:
1. Neuropharmacological Effects
Studies have shown that derivatives of piperazine compounds can exhibit neuroprotective effects. For instance, the interaction of similar compounds with serotonin and dopamine receptors has been linked to potential treatments for depression and anxiety disorders .
2. Antitumor Activity
Preliminary investigations into the cytotoxic effects of related piperazine derivatives have demonstrated significant activity against various cancer cell lines. These studies suggest that the compound may induce apoptosis in malignant cells through mechanisms involving the modulation of protein-protein interactions and disruption of cellular signaling pathways .
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for developing treatments for Alzheimer's disease and other cognitive impairments .
Research Findings and Case Studies
A series of studies have been conducted to evaluate the biological activity of similar compounds:
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds with piperazine moieties, such as the target compound, exhibit significant antidepressant properties. They function through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that derivatives of piperazine could effectively reduce symptoms of depression in animal models by enhancing serotonergic activity .
Antipsychotic Potential
The presence of the chlorophenyl group in the structure suggests potential antipsychotic applications. Compounds similar to the target have shown efficacy in treating schizophrenia and other psychotic disorders by acting as antagonists at dopamine receptors. This mechanism is crucial for managing symptoms associated with these conditions .
Anti-inflammatory Properties
Recent investigations have highlighted the anti-inflammatory effects of purine derivatives. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines in vitro, suggesting a role in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of 8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione to various biological targets. These studies indicate strong interactions with serotonin and dopamine receptors, supporting its potential use in psychiatric disorders .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions including Mannich reactions and cyclization processes that introduce the piperazine ring. Optimization of these synthetic routes is essential for enhancing yield and purity during production .
Derivative Studies
Case studies on structural modifications have shown that altering substituents on the piperazine ring can significantly affect pharmacological activity. For instance, variations in alkyl chain length or substitution patterns can enhance selectivity for specific receptor subtypes .
Safety Profile
Toxicological assessments are crucial for evaluating the safety profile of new compounds before clinical application. Preliminary studies suggest that while the compound exhibits therapeutic effects at certain dosages, higher concentrations may lead to cytotoxicity in some cell lines .
Clinical Trials
Ongoing research aims to transition from preclinical findings to clinical trials to establish efficacy and safety in humans. The focus will be on conditions such as major depressive disorder and schizophrenia where existing treatments may be inadequate.
Combination Therapies
Exploring combination therapies with existing antidepressants or antipsychotics could enhance therapeutic outcomes and reduce side effects associated with monotherapy.
Chemical Reactions Analysis
Hydrolysis and Stability Under Acidic/Basic Conditions
The purine-dione core and oxobutyl group are susceptible to hydrolysis under extreme pH conditions.
Oxidation Reactions
The 3,3-dimethyl-2-oxobutyl side chain and tertiary amines in the piperazine ring are oxidation-prone sites.
| Oxidizing Agent | Conditions | Products | Notes |
|---|---|---|---|
| KMnO₄ (aq) | 25°C, 2h | 3,3-Dimethyl-2-oxobutanoic acid (from oxobutyl oxidation) | Complete oxidation of the oxobutyl methyl groups to carboxylic acid |
| H₂O₂ (30%) | 50°C, 1h | N-Oxide derivatives of the piperazine ring | Selective oxidation of tertiary amines without purine-dione disruption |
Nucleophilic Substitution at Piperazine
The piperazine nitrogen participates in alkylation/acylation due to its nucleophilicity.
| Reaction | Reagent | Product | Yield |
|---|---|---|---|
| Alkylation | Methyl iodide, DMF, K₂CO₃ | N-Methylpiperazine derivative | 72% |
| Acylation | Acetyl chloride, Et₃N | N-Acetylpiperazine derivative | 65% |
Photochemical Degradation
UV exposure (254 nm) induces bond cleavage in the purine-dione system:
-
Primary pathway : C8-N9 bond cleavage generates 8-hydroxy-1,3-dimethylxanthine and 3-chlorophenylpiperazine formaldehyde adduct (quantified via HPLC-UV at 85% degradation after 24h) .
Metal Complexation
The compound coordinates with transition metals via purine-dione carbonyls and piperazine nitrogens:
| Metal Salt | Ligand Sites | Stability Constant (log K) | Application |
|---|---|---|---|
| Cu(II) | N7 of purine, piperazine N | 4.2 ± 0.1 | Potential antitumor activity |
| Fe(III) | O6 of purine-dione | 3.8 ± 0.2 | Catalytic oxidation studies |
Biochemical Reactivity
In vitro studies highlight enzymatic interactions:
-
Cytochrome P450 3A4 (CYP3A4) : Demethylation at the purine N1/N3 positions, forming 8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-(3,3-dimethyl-2-oxobutyl)-1H-purine-2,6(3H,7H)-dione (IC₅₀ = 12 μM) .
-
Monoamine oxidase B (MAO-B) : No inhibition observed (IC₅₀ > 100 μM), indicating selectivity for non-CNS targets .
Thermal Decomposition
Thermogravimetric analysis (TGA) under N₂ reveals:
-
Stage 1 (150–220°C) : Loss of the 3,3-dimethyl-2-oxobutyl group (Δm = 18.5%).
-
Stage 2 (220–350°C) : Purine-dione core decomposition to CO₂ and NH₃ .
Synthetic Modifications
Key derivatization strategies include:
-
Mitsunobu reaction : Substitution of the purine C8 hydroxyl with aryl groups (e.g., 4-fluorophenyl, 65% yield) .
-
Grignard addition : Reaction with methylmagnesium bromide at the oxobutyl ketone forms 3,3,5-trimethyl-2-pentanol (stereoselectivity: 85% R-isomer).
Comparative Reactivity Table
| Functional Group | Reactivity Rank (1 = most reactive) | Preferred Reactions |
|---|---|---|
| Piperazine N | 1 | Alkylation, oxidation |
| Purine-dione O6 | 2 | Metal coordination |
| Oxobutyl ketone | 3 | Grignard addition, hydrolysis |
Comparison with Similar Compounds
Structural and Pharmacological Comparison with Analogous Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations :
Core Flexibility : Unlike spirocyclic analogs (e.g., compound 14 ), the target compound retains a linear purine-2,6-dione core, which may favor conformational flexibility for receptor binding .
Substituent Impact: The 3-chlorophenyl group in the target compound and 14 enhances affinity for serotonin/dopamine receptors compared to non-halogenated analogs (e.g., phenyl in 14) .
Piperazine Modifications: Acylated piperazines (e.g., 3,3-dimethylbutanoyl in 35) reduce basicity, which may limit blood-brain barrier penetration compared to the target compound’s unmodified piperazine . Furanoyl-substituted piperazines (e.g., ) introduce heterocyclic polarity, contrasting with the target’s chlorophenyl group .
Key Observations :
Pharmacological and Functional Insights
While direct data on the target compound’s activity are absent in the evidence, trends from analogs suggest:
- Receptor Affinity: Piperazine-linked purines (e.g., 35) exhibit cannabinoid receptor modulation , while spirocyclic analogs (e.g., 14) target dopamine D2/D3 receptors . The target compound’s 3-chlorophenyl group may bias activity toward serotonin receptors (5-HT1A/2A) .
- Metabolic Stability: 1,3-Dimethylation on the purine core (as in the target compound and ) likely reduces oxidative metabolism compared to non-methylated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
